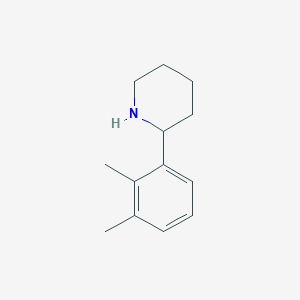
2-(2,3-Dimethylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2,3-dimethylphenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)piperidine typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
2-(2,3-Dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenyl)piperidine: Similar structure but with different substitution pattern on the aromatic ring.
2-(3,4-Dimethylphenyl)piperidine: Another isomer with different methyl group positions.
2-(2,5-Dimethylphenyl)piperidine: Features methyl groups at the 2 and 5 positions on the aromatic ring.
Uniqueness
2-(2,3-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.
Biological Activity
2-(2,3-Dimethylphenyl)piperidine is a piperidine derivative notable for its potential biological activities. This compound, characterized by its molecular formula C13H19N and a molecular weight of approximately 201.3 g/mol, has garnered attention in pharmacological research due to its structural features that allow interactions with various biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a six-membered piperidine ring with a dimethylphenyl substituent at the second position. Its crystalline form ranges from white to off-white, with a melting point between 295-298°C. The structural characteristics significantly influence its biological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Spectrum
Research indicates that piperidine derivatives exhibit diverse biological activities, including:
Pharmacological Studies
Pharmacological evaluations have utilized various methods to assess the activity of this compound:
- Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound to specific biological targets, providing insights into its mechanism of action .
- In Silico Predictions : Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been used to identify potential targets and predict the biological activity spectrum of this compound. Results indicate interactions with enzymes and receptors involved in critical physiological processes .
Case Studies
While specific case studies on this compound are scarce, related piperidine compounds have been extensively studied:
- Piperine Derivatives : Research on piperine has demonstrated its multifaceted pharmacological effects, such as antioxidant and anticancer properties. These findings provide a comparative basis for understanding the potential activities of this compound .
- Alzheimer's Disease Models : Studies involving novel piperidine derivatives aimed at treating Alzheimer's disease highlight the importance of structural modifications in enhancing biological activity. Similar methodologies could be applied to this compound for targeted therapeutic applications .
Data Table: Comparative Biological Activities
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13/h5-7,13-14H,3-4,8-9H2,1-2H3 |
InChI Key |
QFINNNRDSLWINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















